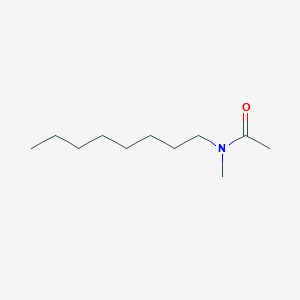
3,7-dimethylocta-2,6-dienyl 2-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethylocta-2,6-dienyl 2-formylbenzoate: is an organic compound with the molecular formula C16H22O2 It is a derivative of benzoic acid and is characterized by the presence of a formyl group attached to the benzene ring and a dimethylocta-dienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate typically involves the esterification of 2-formylbenzoic acid with 3,7-dimethylocta-2,6-dien-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 3,7-dimethylocta-2,6-dienyl 2-carboxybenzoate.
Reduction: 3,7-dimethylocta-2,6-dienyl 2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic chemistry.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its structural features make it a suitable candidate for investigating the specificity and mechanism of esterases and related enzymes.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmacologically active molecules. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate primarily involves its interaction with biological targets through its ester and formyl groups. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The formyl group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles.
Molecular Targets and Pathways:
Enzymes: Esterases and other hydrolases that catalyze the hydrolysis of ester bonds.
Receptors: Potential interactions with cellular receptors through its aromatic ring and formyl group.
Pathways: Involvement in metabolic pathways related to ester hydrolysis and aldehyde metabolism.
Comparison with Similar Compounds
2-(3,7-Dimethylocta-2,6-dienyl)-5-(2-phenylethyl)benzene-1,3-diol: A stilbenoid with similar structural features but different functional groups.
2-(3,7-Dimethylocta-2,6-dienyl)-3,7-dimethyl-6-octene-1,3-diol: Another compound with a similar dimethylocta-dienyl chain but different substituents on the benzene ring.
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate: An acyclic monoterpenoid with different functional groups.
Uniqueness: 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate is unique due to its combination of a formyl group and an ester linkage, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
298712-22-8 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 2-formylbenzoate |
InChI |
InChI=1S/C18H22O3/c1-14(2)7-6-8-15(3)11-12-21-18(20)17-10-5-4-9-16(17)13-19/h4-5,7,9-11,13H,6,8,12H2,1-3H3 |
InChI Key |
QGRFNRICTDGXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
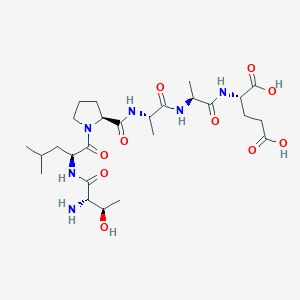
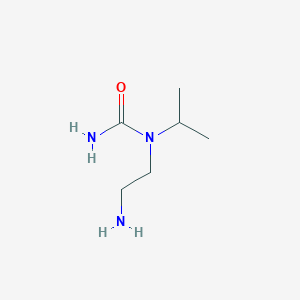

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
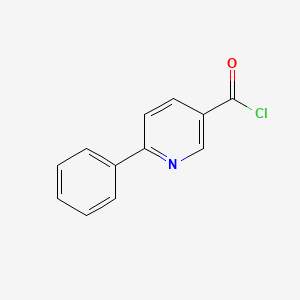
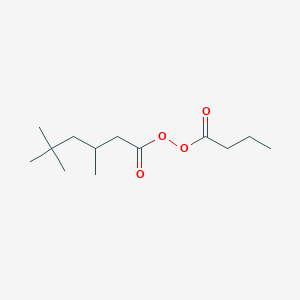

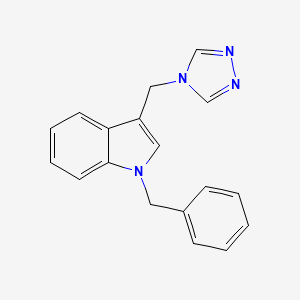
![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
